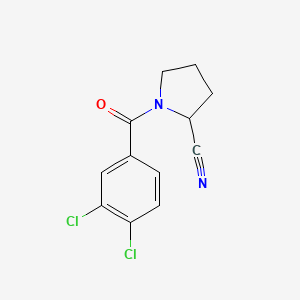
1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carbonitrile, also known as DPC, is a chemical compound that has been widely used in scientific research. DPC is a potent inhibitor of cysteine proteases, which play important roles in various physiological processes.
Wirkmechanismus
1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carbonitrile inhibits cysteine proteases by forming a covalent bond with the active site cysteine residue. This prevents the protease from carrying out its normal function, leading to the accumulation of its substrates. This compound has been shown to be a reversible inhibitor of cysteine proteases, with a slow dissociation rate.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been used to study the role of cysteine proteases in antigen processing, apoptosis, and extracellular matrix degradation. This compound has also been shown to inhibit the growth and invasion of cancer cells, making it a potential therapeutic target for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carbonitrile has several advantages for lab experiments. It is a potent and selective inhibitor of cysteine proteases, making it a valuable tool for studying their role in physiological processes. This compound is also relatively easy to synthesize and purify, making it accessible to many researchers. However, this compound has some limitations for lab experiments. Its slow dissociation rate can make it difficult to use in kinetic studies, and its covalent binding to the active site cysteine residue can potentially interfere with other experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carbonitrile. One area of interest is the development of more potent and selective inhibitors of cysteine proteases. Another area of interest is the identification of new therapeutic targets for cancer treatment. This compound has also been used to study the role of cysteine proteases in infectious diseases, such as malaria and Chagas disease, and further research in this area could lead to the development of new treatments. Overall, this compound is a valuable tool for scientific research and has the potential to lead to new discoveries in various fields.
Synthesemethoden
The synthesis of 1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carbonitrile involves the reaction of 3,4-dichlorobenzoyl chloride with pyrrolidine-2-carbonitrile in the presence of a base. The reaction proceeds through nucleophilic substitution, resulting in the formation of this compound as a white crystalline solid. The purity of this compound can be improved through recrystallization and purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carbonitrile has been widely used in scientific research as an inhibitor of cysteine proteases, such as cathepsin B, L, and S. Cysteine proteases are involved in various physiological processes, including antigen processing, apoptosis, and extracellular matrix degradation. This compound has been used to study the role of cysteine proteases in these processes and to identify potential therapeutic targets.
Eigenschaften
IUPAC Name |
1-(3,4-dichlorobenzoyl)pyrrolidine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O/c13-10-4-3-8(6-11(10)14)12(17)16-5-1-2-9(16)7-15/h3-4,6,9H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCFOFHYGKWXMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-1,1-dimethoxypropan-2-amine](/img/structure/B7578857.png)
![N-[(4-ethoxyphenyl)methyl]-1,1-dimethoxypropan-2-amine](/img/structure/B7578867.png)
![[1-(1-Methylbenzimidazol-2-yl)piperidin-4-yl]methanol](/img/structure/B7578875.png)
![1-[(3-Carbamimidoylphenyl)methyl]-1-methyl-3-phenylurea](/img/structure/B7578892.png)
![(2S)-2-[(5-chloropyridine-2-carbonyl)amino]propanoic acid](/img/structure/B7578906.png)

![2-[(5-Chloropyridine-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7578914.png)
![4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7578916.png)

![1-[(E)-3-chloroprop-2-enyl]-4-iodopyrazole](/img/structure/B7578926.png)
![2-Hydroxy-3-[(2-hydroxy-4-methoxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7578942.png)


![(5-Ethyl-2-methylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7578961.png)